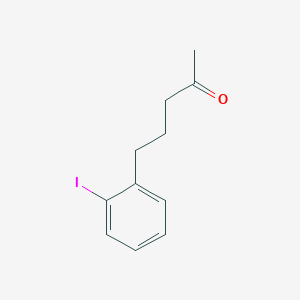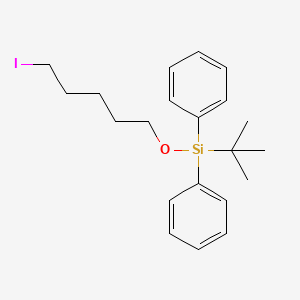
3-Chloro-5-(2-propen-1-yloxy)pyridine
Descripción general
Descripción
3-Chloro-5-(2-propen-1-yloxy)pyridine is an organohalide compound derived from pyridine It features an allyloxy group at the third position and a chlorine atom at the fifth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-propen-1-yloxy)pyridine typically involves the reaction of 3-hydroxy-5-chloropyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(2-propen-1-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-(2-propen-1-yloxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting various diseases.
Agrochemicals: Used in the synthesis of compounds with pesticidal or herbicidal activity.
Material Science: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(2-propen-1-yloxy)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various substitution and addition reactions. In pharmaceuticals, its mechanism would depend on the target molecule it is incorporated into, potentially interacting with biological targets such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Commonly used in organic synthesis.
4-Chloropyridine: Utilized in the production of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
223797-66-8 |
|---|---|
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
3-chloro-5-prop-2-enoxypyridine |
InChI |
InChI=1S/C8H8ClNO/c1-2-3-11-8-4-7(9)5-10-6-8/h2,4-6H,1,3H2 |
Clave InChI |
JOYYNWGQQSGJTP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC(=CN=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
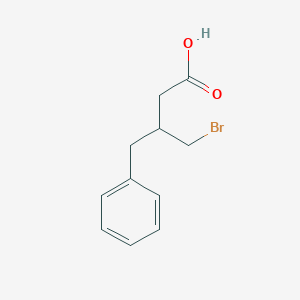
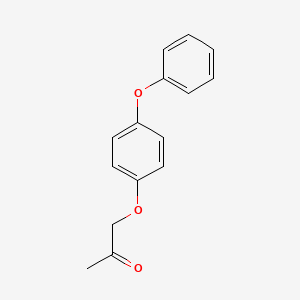
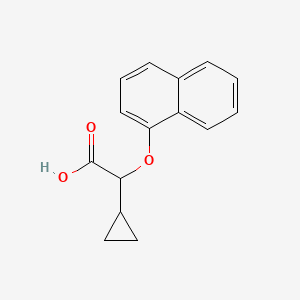
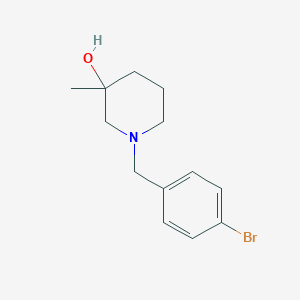
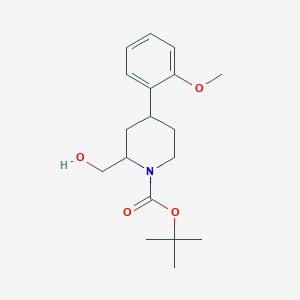
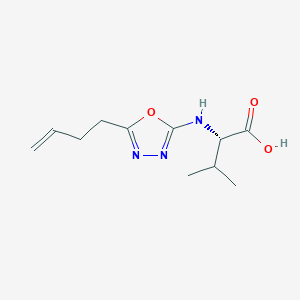

![2-[bis(phenylmethyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B8325830.png)
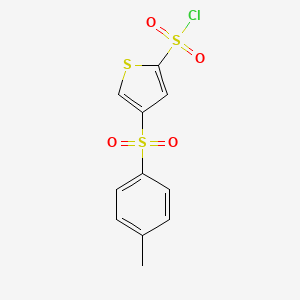
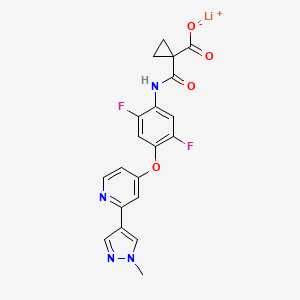
![[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B8325862.png)
![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-4-methylbenzoic acid](/img/structure/B8325878.png)
